

Measuring the Binding Affinity of AM-8735 to hDM2: Application Notes and Protocols

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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12291446

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This document provides detailed application notes and experimental protocols for quantifying the binding affinity of **AM-8735**, a potent small molecule inhibitor, to the human double minute 2 (hDM2) protein. The interaction between hDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy, and accurately measuring the binding affinity of inhibitors like **AM-8735** is essential for drug development and optimization.

The following sections present a summary of quantitative data, detailed protocols for three common biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—and visual diagrams to illustrate the experimental workflows and the targeted signaling pathway.

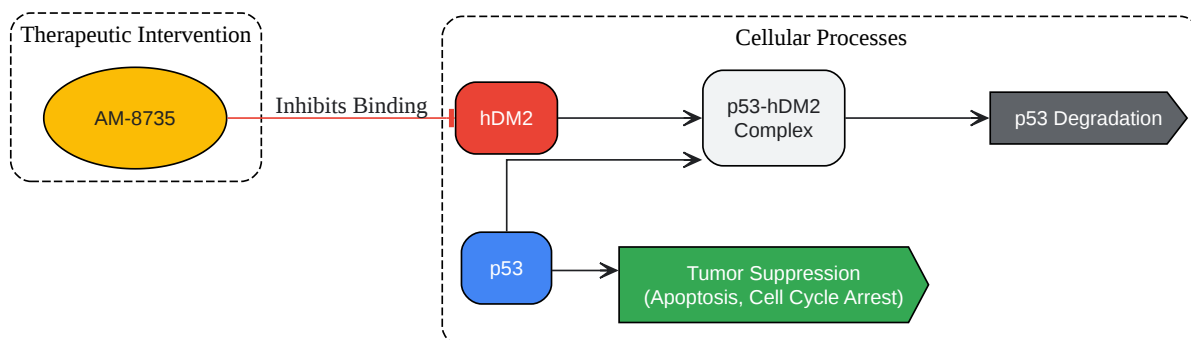
Quantitative Data Summary

The binding affinity of **AM-8735** and other molecules to hDM2 can be expressed using several key parameters, including the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d).

| Compound/Molecule | Assay Type | Parameter | Value | Reference |
|------------------------------------|--|-----------|---------------------------|-----------|
| AM-8735 | Biochemical Assay | IC50 | 25 nM | [1] |
| p53 N-terminal peptide | Isothermal Titration Calorimetry (ITC) | Kd | 130 ± 30 nM | [2] |
| Full-length p53 | Isothermal Titration Calorimetry (ITC) | Kd | 340 ± 10 nM | [2] |
| Small Molecule Inhibitor | Isothermal Titration Calorimetry (ITC) | Kd | ~2 µM | [3] |
| Novel Small Molecules (M1, M2, M3) | Isothermal Titration Calorimetry (ITC) | Kd | 2.85 µM, 2.08 µM, 16.6 µM | [4] |

p53-hDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by hDM2, which acts as a negative regulator by binding to p53 and targeting it for degradation. Small molecule inhibitors like **AM-8735** are designed to disrupt this interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.



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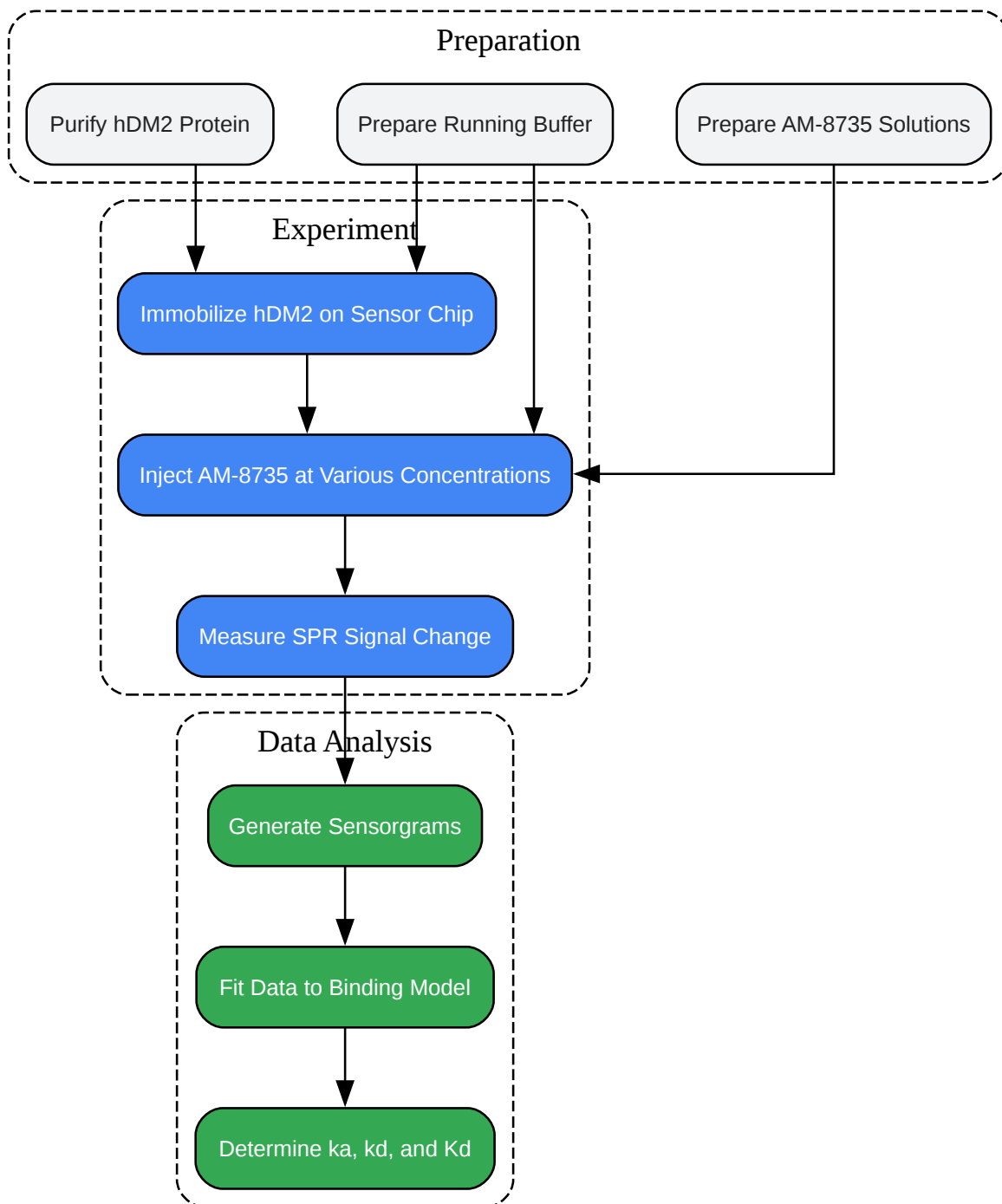
Caption: p53-hDM2 interaction and inhibition by **AM-8735**.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (K_d) of the **AM-8735** and hDM2 interaction.

Workflow:



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Caption: Workflow for SPR analysis of **AM-8735** and hDM2.

Protocol:

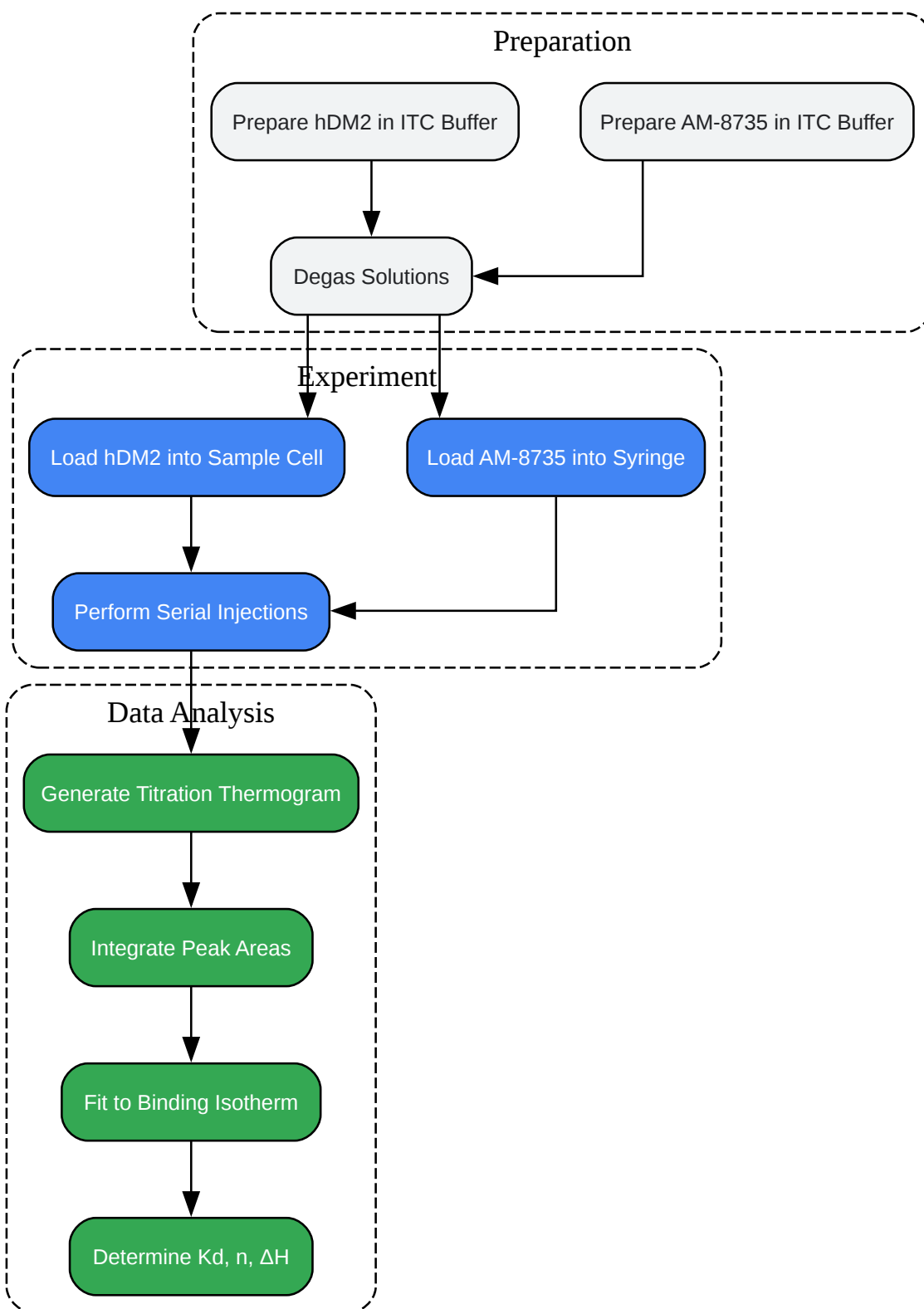
- Protein and Ligand Preparation:
 - Express and purify the N-terminal domain of hDM2 (e.g., residues 1-125).[2]
 - Prepare a stock solution of **AM-8735** in a suitable solvent (e.g., DMSO) and create a dilution series in running buffer. The concentration range should span at least 10-fold below and above the expected K_d . [5]
- Immobilization of hDM2:
 - Select a suitable sensor chip (e.g., CM5).
 - Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Immobilize hDM2 to the surface via amine coupling. Aim for a low immobilization level to minimize mass transport effects.
 - Deactivate any remaining active esters with ethanolamine.
- Binding Measurement:
 - Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to match the ligand solution).
 - Inject the different concentrations of **AM-8735** over the immobilized hDM2 surface and a reference flow cell.
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the sensor surface between injections using a low pH solution (e.g., glycine-HCl).[6][7]
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).[\[5\]](#)[\[8\]](#)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including K_d , stoichiometry (n), and enthalpy (ΔH).

Workflow:



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Caption: Workflow for ITC analysis of **AM-8735** and hDM2.

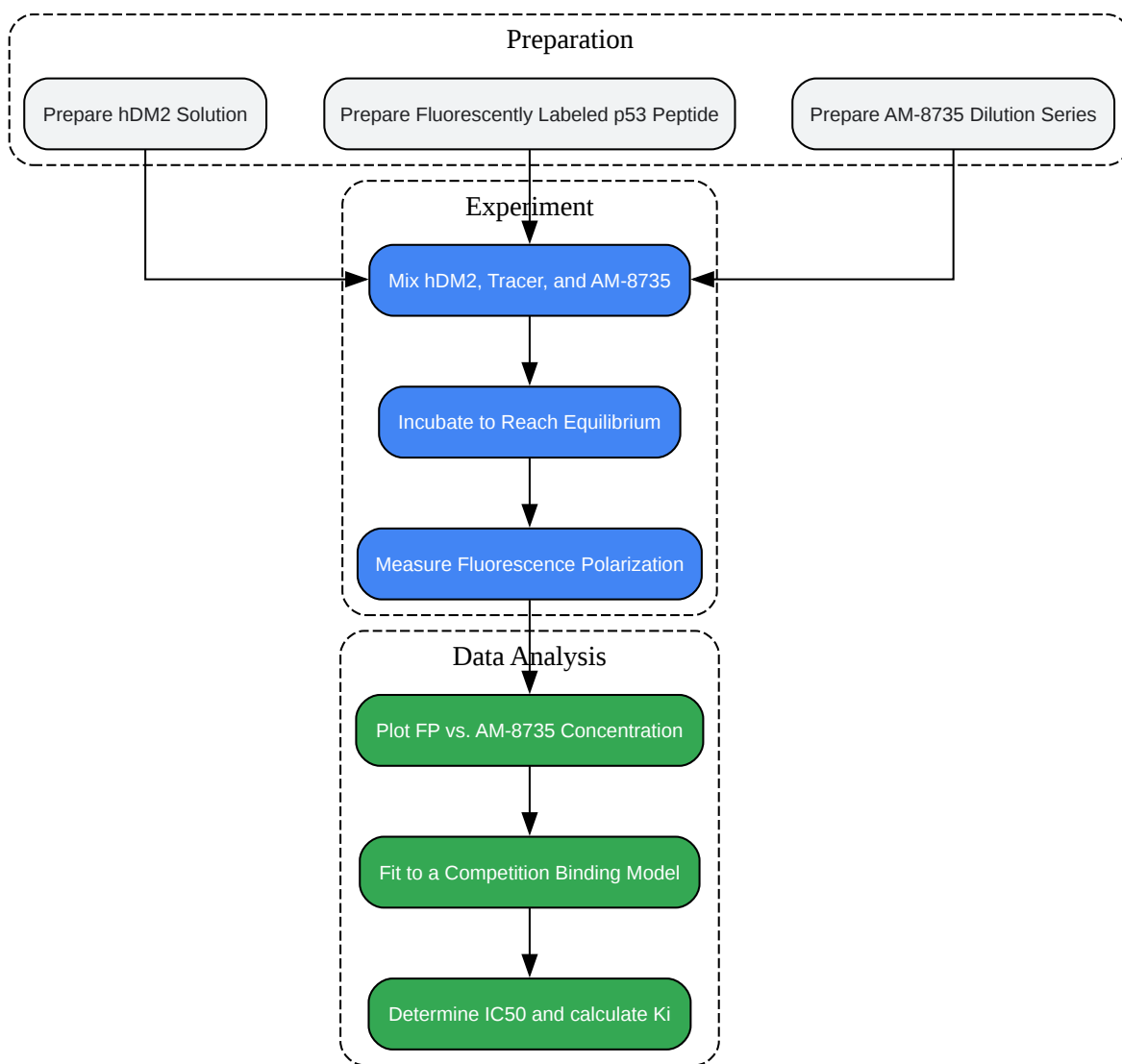
Protocol:

- Sample Preparation:
 - Dialyze purified hDM2 protein into the ITC buffer (e.g., 50 mM sodium phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP).[4]
 - Dissolve **AM-8735** in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.[4]
 - Degas both solutions immediately before the experiment.
- ITC Experiment:
 - Load the hDM2 solution (e.g., 25 μ M) into the sample cell of the calorimeter.[2]
 - Load the **AM-8735** solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
 - Perform a series of small injections (e.g., 2-10 μ L) of **AM-8735** into the hDM2 solution while monitoring the heat change.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Plot the integrated heat per mole of injectant against the molar ratio of **AM-8735** to hDM2.
 - Fit the resulting binding isotherm to a suitable model (e.g., single-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[4][9]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the polarization of fluorescent light. It is well-suited for high-throughput screening and for determining binding affinities in a competitive format.

Workflow:



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